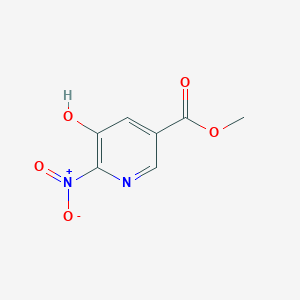

Methyl 5-hydroxy-6-nitronicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-hydroxy-6-nitronicotinate is a useful research compound. Its molecular formula is C7H6N2O5 and its molecular weight is 198.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Methyl 5-hydroxy-6-nitronicotinate, with the chemical formula C₇H₆N₂O₅ and a molecular weight of approximately 198.14 g/mol, is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, synthesis methods, and biological activities, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound is being investigated for its potential pharmacological properties. Its structure, featuring both hydroxyl (-OH) and nitro (-NO₂) groups on a pyridine ring, suggests possible interactions with biological targets.

- Pharmacological Potential : Preliminary studies indicate that this compound may exhibit anti-inflammatory and antioxidant effects. Researchers are exploring its mechanisms of action, which may involve modulation of biochemical pathways similar to those influenced by nicotinic acid.

Organic Synthesis

Due to its reactive functional groups, this compound serves as a valuable intermediate in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules, including various derivatives that may have enhanced biological activities.

- Synthesis of Derivatives : The compound can be transformed into other functionalized pyridine derivatives through nitration and other chemical reactions. For example, it can serve as a precursor in the development of 2-aminopyridine derivatives, which are important in drug discovery .

Dyes and Pigments

The structural characteristics of this compound make it suitable for use in the production of dyes and pigments. Its ability to participate in various chemical transformations allows for the creation of colorants with specific properties for industrial applications.

Yield and Reaction Conditions

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Nitration | Varies | Controlled temperature and solvent choice |

| Reflux with DMF | Up to 90% | SOCl₂ addition, followed by crystallization |

Research into the biological activities of this compound is ongoing. Studies suggest that it may influence lipid metabolism pathways and exhibit therapeutic potential against various conditions:

- Anti-inflammatory Effects : In vitro studies have shown that derivatives of this compound can reduce levels of pro-inflammatory cytokines.

- Cardiovascular Applications : There is potential for this compound to be developed into treatments for cardiovascular diseases due to its ability to modulate soluble guanylate cyclase activity, which is crucial for vascular health .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

- Anti-inflammatory Study :

- Researchers observed significant reductions in inflammatory markers in animal models treated with derivatives of this compound.

- Cardiovascular Research :

- A study demonstrated that compounds derived from this compound could improve endothelial function and reduce blood pressure in hypertensive models.

化学反応の分析

Nitro Group Reduction

The nitro group at position 6 can be reduced to an amine, altering the compound’s reactivity. Reduction typically involves catalytic hydrogenation (H₂/Pd) or other reducing agents like LiAlH₄. The resulting amine may participate in further reactions such as amination or coupling.

Mechanism :

-

Nitro group reduction converts the electronegative nitro (-NO₂) group to a nucleophilic amine (-NH₂).

-

The amine may undergo subsequent reactions, such as nucleophilic attacks or cycloadditions, depending on reaction conditions.

Hydroxyl Group Substitution

The hydroxyl group at position 5 can undergo substitution reactions. Activation of the hydroxyl group (e.g., via tosylation or conversion to a better leaving group) enables replacement with nucleophiles like alkoxides or thiolates.

Example Reaction :

| Reaction Type | Conditions | Product |

|---|---|---|

| Chlorination | SOCl₂, DMF | Chloro-substituted derivative |

| Substitution | NaOMe (sodium methoxide) | Methoxy-substituted derivative |

Mechanism :

-

The hydroxyl group is first converted to a leaving group (e.g., Cl) using reagents like SOCl₂.

-

The chlorinated intermediate undergoes nucleophilic substitution with a nucleophile (e.g., sodium methoxide) to form the substituted product.

Multicomponent Reactions

Methyl 5-hydroxy-6-nitronicotinate may participate in multicomponent reactions involving nucleophilic attacks, tautomerization, and cyclization. For example:

-

Nucleophilic Attack : The carbonyl group of the ester may react with nucleophiles (e.g., EDAMs) via 1,2-addition.

-

Imine-Enamine Tautomerization : Intermediates undergo tautomerization to form reactive species.

-

Michael Addition and Cyclization : The amine group attacks a C=C bond, leading to cyclization and aromatization.

Example Mechanism (Adapted from ) :

-

Nucleophilic Attack : The α-carbon of a nucleophile attacks the carbonyl of the ester.

-

Tautomerization : Intermediates undergo imine-enamine tautomerization.

-

Cyclization : The amine group attacks a C=C bond, forming a cyclic intermediate.

-

Aromatization : Loss of H₂O under heat results in an aromatic product.

Ester Hydrolysis

The methyl ester group at position 3 can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid.

Reaction Conditions :

| Catalyst | Conditions | Product |

|---|---|---|

| Acid (H₃O⁺) | HCl, H₂O | 5-Hydroxy-6-nitronicotinic acid |

| Base (OH⁻) | NaOH, H₂O | Sodium salt of 5-hydroxy-6-nitronicotinic acid |

Positional Isomerism

This compound is a positional isomer of methyl 6-hydroxy-5-nitronicotinate (CAS 222970-61-8). Differences in functional group placement influence reactivity:

-

Nitro Group : Positioned para to the hydroxyl group in this compound, enhancing its electron-withdrawing effect.

-

Ester Group : Positioned meta to both substituents, affecting steric and electronic interactions.

Biological Activity

The hydroxyl and nitro groups confer potential antioxidant and antimicrobial properties. The nitro group’s reduction to amine may enhance biological activity, as seen in similar compounds .

Synthetic Flexibility

The compound’s reactivity enables diverse transformations, making it a valuable intermediate in pharmaceutical synthesis. For example, substitution reactions can introduce functional groups (e.g., methoxy, thiomethyl) for tailored applications.

特性

分子式 |

C7H6N2O5 |

|---|---|

分子量 |

198.13 g/mol |

IUPAC名 |

methyl 5-hydroxy-6-nitropyridine-3-carboxylate |

InChI |

InChI=1S/C7H6N2O5/c1-14-7(11)4-2-5(10)6(8-3-4)9(12)13/h2-3,10H,1H3 |

InChIキー |

FJGWHPMBEJAXCC-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC(=C(N=C1)[N+](=O)[O-])O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。